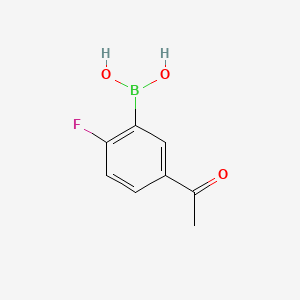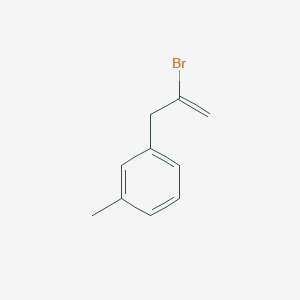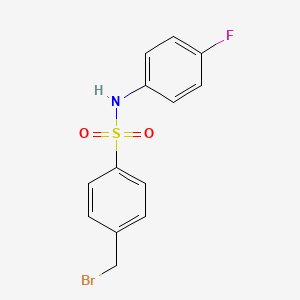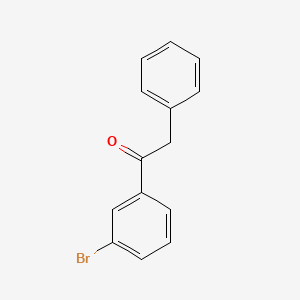
5-乙酰基-2-氟苯硼酸
描述
5-Acetyl-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C₈H₈BFO₃. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetyl group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
Chemistry: 5-Acetyl-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. 5-Acetyl-2-fluorophenylboronic acid may be investigated for similar applications .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It is also used in the development of materials for electronic applications .
作用机制
Target of Action
5-Acetyl-2-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Acetyl-2-fluorophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 5-acetyl-2-fluorophenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the joining of two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide variety of organic compounds .
Pharmacokinetics
The properties of the compound, such as its stability and reactivity, can influence its behavior in chemical reactions .
Result of Action
The primary result of the action of 5-Acetyl-2-fluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved .
Action Environment
The efficacy and stability of 5-Acetyl-2-fluorophenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these components, as well as the reaction conditions (such as temperature and solvent), can affect the efficiency and selectivity of the reaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-fluorophenylboronic acid typically involves the borylation of 5-acetyl-2-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 5-Acetyl-2-fluorophenylboronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 5-Acetyl-2-fluorophenylboronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products:
Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Alcohols: From reduction reactions.
相似化合物的比较
2-Fluorophenylboronic acid: Similar structure but lacks the acetyl group.
5-Chloro-2-fluorophenylboronic acid: Similar structure with a chlorine atom instead of an acetyl group.
3-Borono-4-fluoroacetophenone: Similar structure with a different positioning of the boronic acid and acetyl groups.
Uniqueness: 5-Acetyl-2-fluorophenylboronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can provide distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(5-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNUEBNRAIKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376840 | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-29-0 | |
| Record name | 2-Fluoro-5-acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-acetyl-2-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)








